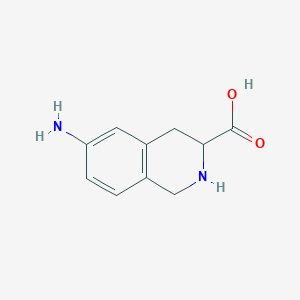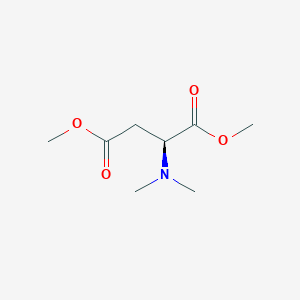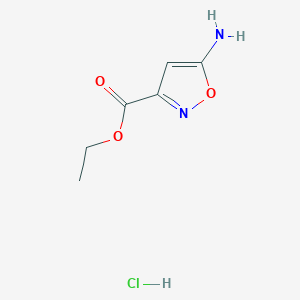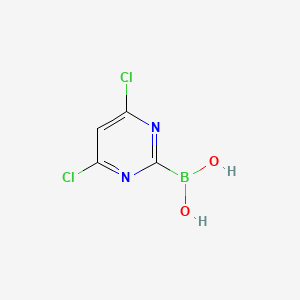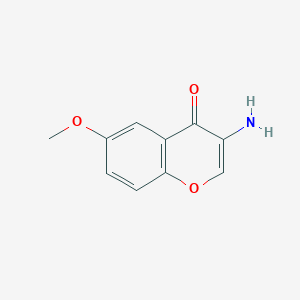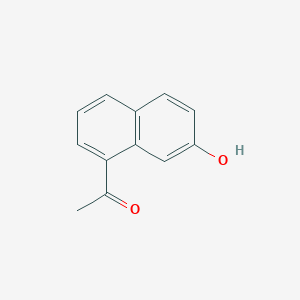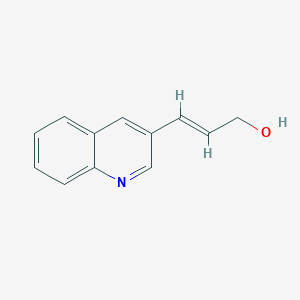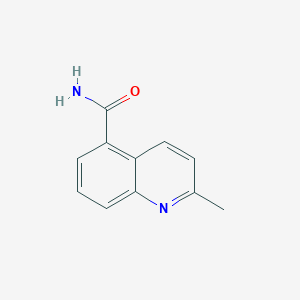
2-Methylquinoline-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylquinoline-5-carboxamide is a heterocyclic aromatic compound with the molecular formula C11H10N2O. It is a derivative of quinoline, which is known for its wide range of applications in medicinal chemistry and industrial processes. The compound features a quinoline ring system substituted with a methyl group at the second position and a carboxamide group at the fifth position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylquinoline-5-carboxamide can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzaldehyde and a ketone as starting materials. The reaction proceeds under acidic or basic conditions to form the quinoline ring system. The carboxamide group can then be introduced through subsequent reactions involving carboxylation and amidation.
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Transition metal catalysts, such as palladium or copper, are frequently used to facilitate the formation of the quinoline ring. Additionally, green chemistry approaches, such as ionic liquid-mediated reactions and microwave-assisted synthesis, are gaining popularity due to their environmental benefits .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methylquinoline-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-5-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products:
Oxidation: Quinoline-5-carboxylic acid derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Methylquinoline-5-carboxamide has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives, including this compound, are investigated for their therapeutic potential in treating various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-Methylquinoline-5-carboxamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit protein kinases involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Quinoline: The parent compound of 2-Methylquinoline-5-carboxamide, known for its wide range of applications.
2-Methylquinoline: Lacks the carboxamide group but shares the methyl substitution at the second position.
Quinoline-5-carboxamide: Lacks the methyl group but contains the carboxamide group at the fifth position.
Uniqueness: this compound is unique due to the presence of both the methyl and carboxamide groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and other fields .
Propriétés
Formule moléculaire |
C11H10N2O |
|---|---|
Poids moléculaire |
186.21 g/mol |
Nom IUPAC |
2-methylquinoline-5-carboxamide |
InChI |
InChI=1S/C11H10N2O/c1-7-5-6-8-9(11(12)14)3-2-4-10(8)13-7/h2-6H,1H3,(H2,12,14) |
Clé InChI |
URBZTTMHRVBFGZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=CC=CC(=C2C=C1)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


